

In-depth Technical Guide: Antibacterial Agent 248 (CAS 63788-59-0)

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Compound of Interest		
Compound Name:	Antibacterial agent 248	
Cat. No.:	B1620576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 248, identified by the Chemical Abstracts Service (CAS) number 63788-59-0, is chemically known as 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide. This compound belongs to the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Thiazole derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the research surrounding Antibacterial Agent 248, with a focus on its antibacterial potential, experimental protocols for its evaluation, and its place within the broader context of thiazole-based antimicrobial research.

The core structure of thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold for the development of novel therapeutic agents. The antibacterial mechanism of action for many thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and FtsZ, or the disruption of bacterial cell membrane integrity. This guide will delve into the available data on **Antibacterial Agent 248**, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key workflows to aid in further research and development.

Chemical and Physical Properties



A summary of the key chemical and physical properties of **Antibacterial Agent 248** is presented in the table below. This information is crucial for its handling, formulation, and analysis in a research setting.

Property	Value
CAS Number	63788-59-0
Chemical Name	2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide
Molecular Formula	C5H8N4OS
Molecular Weight	172.21 g/mol
Appearance	Solid
Purity	Typically ≥95%

Antibacterial Activity

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. While specific MIC values for "**Antibacterial agent 248**" are not explicitly and singularly reported in the currently available public literature, data for closely related 2,4,5-trisubstituted thiazole derivatives provide valuable insights into its potential activity.

A key study by Al-Saadi et al. (2008) investigated a series of such compounds. Although 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide is a precursor in their synthesis pathways, the focus of their antibacterial testing was on further derivatized molecules. However, the study underscores the potential of the core thiazole structure. For context, the following table summarizes the MIC values for some of the most active 2,4,5-trisubstituted thiazole derivatives from this seminal paper, which likely indicate the potential antibacterial spectrum of the parent compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,4,5-Trisubstituted Thiazole Derivatives (µg/mL)



Compound	Staphylococcu s aureus	Bacillus subtilis	Bacillus cereus	Candida albicans
6d	6.25	6.25	-	12.5
6f	12.5	6.25	25	12.5
12f	25	6.25	50	25
Ampicillin	-	12.5	-	-
Clotrimazole	-	-	-	6.25

Data extracted from Al-Saadi et al., Arch. Pharm. Chem. Life Sci. 2008, 341, 424 – 434. Note: '- indicates data not reported or compound inactive. Compound numbers are as designated in the original publication.

These findings suggest that derivatives of the core structure of **Antibacterial Agent 248** exhibit notable activity, particularly against Gram-positive bacteria.

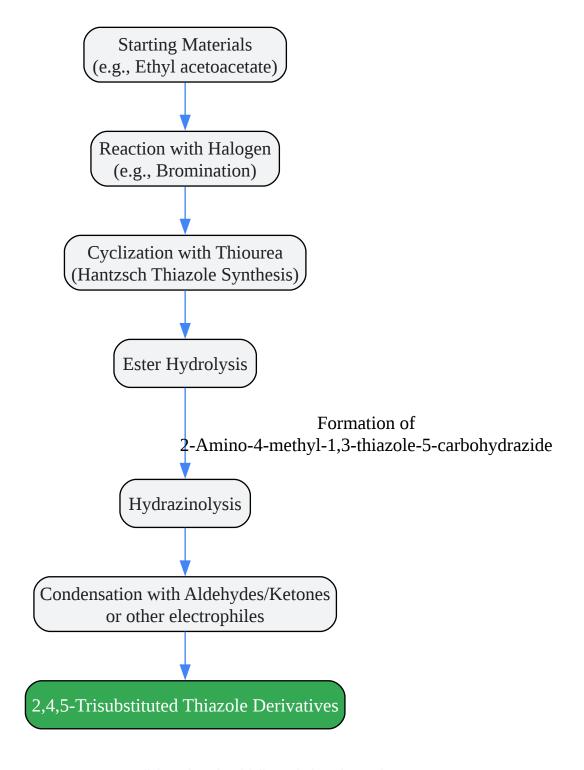
Experimental Protocols

This section details the methodologies for the synthesis and antimicrobial evaluation of thiazole derivatives, based on established protocols in the field.

General Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives

The synthesis of the parent compound, 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide, and its subsequent derivatives often follows a multi-step reaction pathway. A generalized workflow is depicted below.





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A generalized synthetic workflow for 2,4,5-trisubstituted thiazole derivatives.

Detailed Steps:

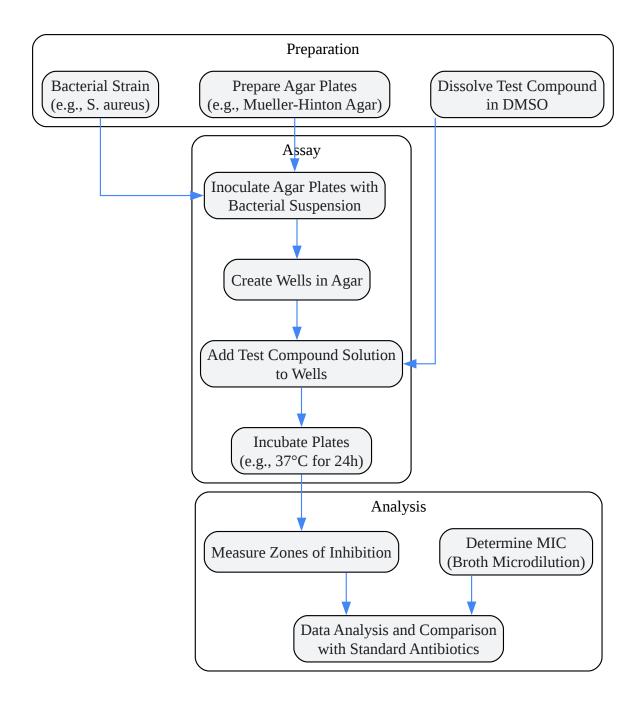


- Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: This intermediate is typically prepared via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (e.g., ethyl 2-chloroacetoacetate) with a thioamide (e.g., thiourea).
- Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide (**Antibacterial Agent 248**): The ethyl ester from the previous step is then treated with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield the carbohydrazide.
- Synthesis of Final Derivatives: The carbohydrazide can then be reacted with various electrophiles, such as aldehydes, ketones, or isothiocyanates, to generate a library of 2,4,5trisubstituted thiazole derivatives.

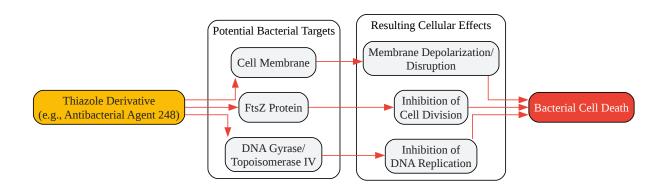
Antimicrobial Screening Protocol

The in vitro antibacterial activity of the synthesized compounds is typically determined using the agar well diffusion method or a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).









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